Cas no 1629233-18-6 ((E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one)

(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by its conjugated enone structure and aromatic substituents. The compound features a 3,4-dimethoxyphenyl group and a biphenyl moiety, contributing to its potential as an intermediate in organic synthesis and material science applications. Its extended π-conjugation system may enhance electronic properties, making it relevant for optoelectronic research. The presence of methoxy groups can influence solubility and reactivity, facilitating further functionalization. This compound is of interest in medicinal chemistry due to the structural motifs common in bioactive molecules. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one structure
1629233-18-6 structure
商品名:(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
CAS番号:1629233-18-6
MF:C23H20O3
メガワット:344.403106689453
MDL:MFCD00510451
CID:4702619

(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
    • (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
    • (E)-3-(3,4-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
    • (E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
    • MDL: MFCD00510451
    • インチ: 1S/C23H20O3/c1-25-22-15-9-17(16-23(22)26-2)8-14-21(24)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-16H,1-2H3/b14-8+
    • InChIKey: NYGOSCWEGSOKNR-RIYZIHGNSA-N
    • ほほえんだ: O(C)C1=C(C=CC(/C=C/C(C2C=CC(=CC=2)C2C=CC=CC=2)=O)=C1)OC

計算された属性

  • せいみつぶんしりょう: 344.141
  • どういたいしつりょう: 344.141
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • トポロジー分子極性表面積: 35.5

(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB422045-5 g
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
1629233-18-6
5g
€658.70 2023-04-24
abcr
AB422045-25 g
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
1629233-18-6
25g
€1169.90 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194519-2g
(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
1629233-18-6 98%
2g
¥5992 2023-04-15
A2B Chem LLC
AJ25731-1g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
1629233-18-6 95+%
1g
$628.00 2024-04-20
abcr
AB422045-1g
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one; .
1629233-18-6
1g
€339.20 2025-02-16
abcr
AB422045-10g
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one; .
1629233-18-6
10g
€786.50 2025-02-16
A2B Chem LLC
AJ25731-50g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
1629233-18-6 95+%
50g
$2855.00 2024-04-20
abcr
AB422045-10 g
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
1629233-18-6
10g
€786.50 2023-04-24
abcr
AB422045-1 g
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
1629233-18-6
1g
€339.20 2023-04-24
abcr
AB422045-5g
(2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one; .
1629233-18-6
5g
€658.70 2025-02-16

(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one 関連文献

(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-oneに関する追加情報

Chemical Profile: (E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Introduction to (E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

The compound (E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one with CAS No. 1629233-18-6 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is notable for its unique structural features and its potential applications in drug discovery and advanced materials. The molecule consists of a conjugated enone system with two aromatic rings substituted with methoxy groups, making it a versatile platform for further chemical modifications and functionalization.

Structural Analysis and Synthesis

The synthesis of (E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves a series of carefully designed organic reactions. Recent advancements in catalytic methods have enabled the efficient construction of this compound through strategies such as the Claisen-Schmidt condensation and subsequent stereo-selective oxidation. The molecule's structure is characterized by an α,β-unsaturated ketone group, which is flanked by two aromatic substituents: a dimethoxy-substituted phenyl group at the 3-position and a biaryl phenyl group at the 1-position. This arrangement imparts unique electronic and steric properties to the molecule.

Chemical Properties and Reactivity

From a chemical standpoint, (E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one exhibits interesting reactivity due to its conjugated system. The enone moiety is highly reactive towards nucleophilic addition reactions, making it a valuable precursor in organic synthesis. Recent studies have demonstrated its utility in the construction of bioactive molecules through Michael addition reactions and other conjugate additions. Furthermore, the dimethoxy substitution on the aromatic ring contributes to increased electron-donating effects, which can modulate the reactivity of the enone system.

Applications in Drug Discovery

The compound has shown promise in preclinical studies as a potential lead molecule for drug development. Its structure resembles certain natural products with known bioactivity, suggesting that it may possess similar pharmacological properties. Recent research has focused on its potential as an anti-inflammatory agent due to its ability to inhibit key inflammatory pathways. Additionally, studies have explored its role as a modulator of cellular signaling pathways, particularly those involving protein kinases.

Materials Science and Photonic Applications

Beyond pharmacology, (E)-3-(3,4-Dimethoxyphenyl)-1-(4 phen yl phen yl) prop 2 en 1 one has found applications in materials science. Its extended conjugation system makes it an attractive candidate for use in organic electronics and photonics. Researchers have investigated its potential as a chromophore in dye-sensitized solar cells (DSSCs), where it demonstrates efficient light absorption and charge transfer properties. The molecule's stability under ambient conditions further enhances its suitability for such applications.

Conclusion and Future Directions

In conclusion, (E)-3-(3,4-Dimethoxy phen yl) 1 (4 phen yl phen yl) prop 2 en one, CAS No. 16292 75, stands as a testament to the ingenuity of modern organic chemistry. Its unique structure offers manifold opportunities for both fundamental research and applied development across diverse scientific disciplines. As ongoing studies continue to uncover new facets of this compound's properties and applications, it is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:1629233-18-6)(E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
A1140837
清らかである:99%/99%
はかる:2g/10g
価格 ($):626.0/1018.0